molecular formula C13H19BClNO2 B11853861 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B11853861
M. Wt: 267.56 g/mol
InChI Key: SLJHIESSVLRRNE-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate, in a solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and bases may be adjusted to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted anilines.

    Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: In the development of boron-containing drugs for cancer therapy.

    Medicine: As a precursor for the synthesis of biologically active compounds.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl halides to form new carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic ester group, which stabilizes the intermediate complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chloro group and a boronic ester group on the same aromatic ring. This dual functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The chloro group can be selectively substituted, while the boronic ester group can participate in cross-coupling reactions, providing a wide range of synthetic possibilities.

Properties

Molecular Formula

C13H19BClNO2

Molecular Weight

267.56 g/mol

IUPAC Name

2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BClNO2/c1-8-9(6-7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

SLJHIESSVLRRNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)Cl)C

Origin of Product

United States

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